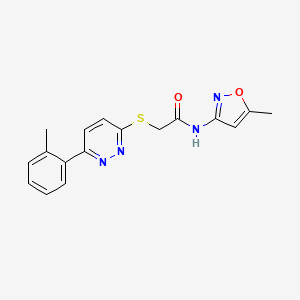
N-(5-methylisoxazol-3-yl)-2-((6-(o-tolyl)pyridazin-3-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-methylisoxazol-3-yl)-2-((6-(o-tolyl)pyridazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C17H16N4O2S and its molecular weight is 340.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(5-methylisoxazol-3-yl)-2-((6-(o-tolyl)pyridazin-3-yl)thio)acetamide is a synthetic organic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique structural features, including an isoxazole ring and a pyridazine moiety, is being studied for its pharmacological properties, particularly in the context of drug discovery and development.
The molecular formula of this compound is C17H16N4O2S, with a molecular weight of 340.4 g/mol. Its structural composition includes:
- Isoxazole Ring : A five-membered heterocyclic compound containing nitrogen and oxygen.
- Pyridazine Ring : A six-membered ring with two nitrogen atoms.
- Thioether Linkage : Connecting the isoxazole and pyridazine components.
The biological activity of this compound is hypothesized to be mediated through interactions with specific molecular targets such as enzymes or receptors. The compound may exert its effects by modulating enzymatic activity or influencing signal transduction pathways. For example, it could act as an inhibitor or antagonist at certain biological sites, impacting cellular functions.
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of compounds structurally similar to this compound. For instance, a series of pyridazine derivatives were evaluated for their antibacterial and antifungal activities against various strains. The results indicated varying degrees of effectiveness, with some compounds displaying significant inhibitory effects against Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans .
In Vitro Studies
In vitro evaluations have been conducted to assess the inhibition potential of this compound on human carbonic anhydrase (hCA) isoforms. While the results showed modest inhibition against certain isoforms, they suggested that derivatives of this compound could serve as lead molecules for further development .
Structure-Activity Relationship (SAR)
A structure-activity relationship analysis has revealed that modifications to the isoxazole or pyridazine rings can significantly affect biological activity. For instance, substituents on the aromatic rings can enhance or diminish antimicrobial potency. This highlights the importance of chemical diversity in optimizing therapeutic efficacy .
Comparative Analysis
To better understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(5-methylisoxazol-3-yl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)acetamide | Isoxazole and pyridazine | Moderate antibacterial activity |
| N-(5-methylisoxazol-3-yl)-2-(6-(m-tolyl)pyridazin-1(6H)-yl)acetamide | Isoxazole and pyridazine | Lower activity compared to para-substituted analogs |
This table illustrates how variations in substituents can lead to differences in biological activity, emphasizing the need for targeted synthesis in drug development.
Case Study 1: Antimicrobial Efficacy
In a study examining various derivatives, one particular compound demonstrated an MIC (Minimum Inhibitory Concentration) value of 0.0048 mg/mL against E. coli, indicating strong antibacterial properties . Such findings support the potential application of these compounds in treating bacterial infections.
Case Study 2: Enzyme Inhibition
Another investigation focused on the inhibition of hCA isoforms revealed that while most derivatives exhibited weak inhibition, some showed promising results that warrant further exploration for selective inhibitors . This suggests potential therapeutic applications in conditions where carbonic anhydrase plays a role.
Propiedades
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-[6-(2-methylphenyl)pyridazin-3-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c1-11-5-3-4-6-13(11)14-7-8-17(20-19-14)24-10-16(22)18-15-9-12(2)23-21-15/h3-9H,10H2,1-2H3,(H,18,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOKKRMYLQGMLBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(C=C2)SCC(=O)NC3=NOC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













